Trimethylacetaldehyde
CAS No.: 630-19-3
Cat. No.: VC20750323
Molecular Formula: C5H10O
Molecular Weight: 86.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 630-19-3 |
---|---|
Molecular Formula | C5H10O |
Molecular Weight | 86.13 g/mol |
IUPAC Name | 2,2-dimethylpropanal |
Standard InChI | InChI=1S/C5H10O/c1-5(2,3)4-6/h4H,1-3H3 |
Standard InChI Key | FJJYHTVHBVXEEQ-UHFFFAOYSA-N |
SMILES | CC(C)(C)C=O |
Canonical SMILES | CC(C)(C)C=O |
Boiling Point | 77.5 °C |
Melting Point | 6.0 °C |
Trimethylacetaldehyde, also known as pivalaldehyde, is a colorless liquid organic compound with the molecular formula C
H
O and a molecular weight of 86.13 g/mol. It is classified as an aldehyde and is primarily recognized for its use as an intermediate in various chemical syntheses, including pharmaceuticals and agrochemicals. The IUPAC name for trimethylacetaldehyde is 2,2-dimethylpropanal.
Applications
Trimethylacetaldehyde is utilized in various sectors:
-
Pharmaceuticals: It serves as a building block in the synthesis of various medicinal compounds.
-
Agrochemicals: Used in the formulation of pesticides and herbicides.
-
Organic Synthesis: Acts as an intermediate in aldol condensation reactions and other organic transformations.
Market Overview
The global market for trimethylacetaldehyde has shown promising growth, driven by increasing demand in the chemical industry. The following table summarizes key market insights:
Attribute | Details |
---|---|
Expected CAGR (2025 - 2031) | XX% |
Major Regions | North America, Europe, Asia-Pacific |
Key Applications | Pharmaceuticals, Pesticides, Organic Chemicals |
Market Dynamics | Growth driven by R&D activities and chemical demand |
Research Findings
Recent studies have explored various aspects of trimethylacetaldehyde:
-
Enzymatic Interactions: Research indicates that trimethylacetaldehyde can influence enzyme activity. For instance, it has been shown to modify the catalytic properties of chymotrypsin, enhancing certain enzymatic reactions significantly .
-
Synthesis Techniques: Trimethylacetaldehyde can be synthesized through several methods, including aldol condensation reactions which are crucial for producing complex organic molecules .
Safety and Handling
Due to its flammable nature, trimethylacetaldehyde must be handled with appropriate safety measures:
-
Personal Protective Equipment (PPE): Dust masks, eye shields, and gloves are recommended during handling.
-
Storage Conditions: Should be stored in a cool, well-ventilated area away from sources of ignition.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume